

molecular weight and formula of 3-Formyl-4-isopropoxypyhenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Formyl-4-isopropoxypyhenylboronic acid
Cat. No.:	B1368693

[Get Quote](#)

An In-Depth Technical Guide to **3-Formyl-4-isopropoxypyhenylboronic Acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

3-Formyl-4-isopropoxypyhenylboronic acid is a multifunctional arylboronic acid that has emerged as a highly valuable building block in organic synthesis and medicinal chemistry. Its structure, which incorporates a boronic acid, a formyl (aldehyde), and an isopropoxy group on a single phenyl ring, provides a unique trifunctional scaffold for constructing complex molecules.^[1] The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.^{[1][2]} Simultaneously, the aldehyde and isopropoxy groups offer orthogonal sites for further chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic and purification protocol, its application in Suzuki-Miyaura coupling, and its strategic importance in the design of novel therapeutic agents.

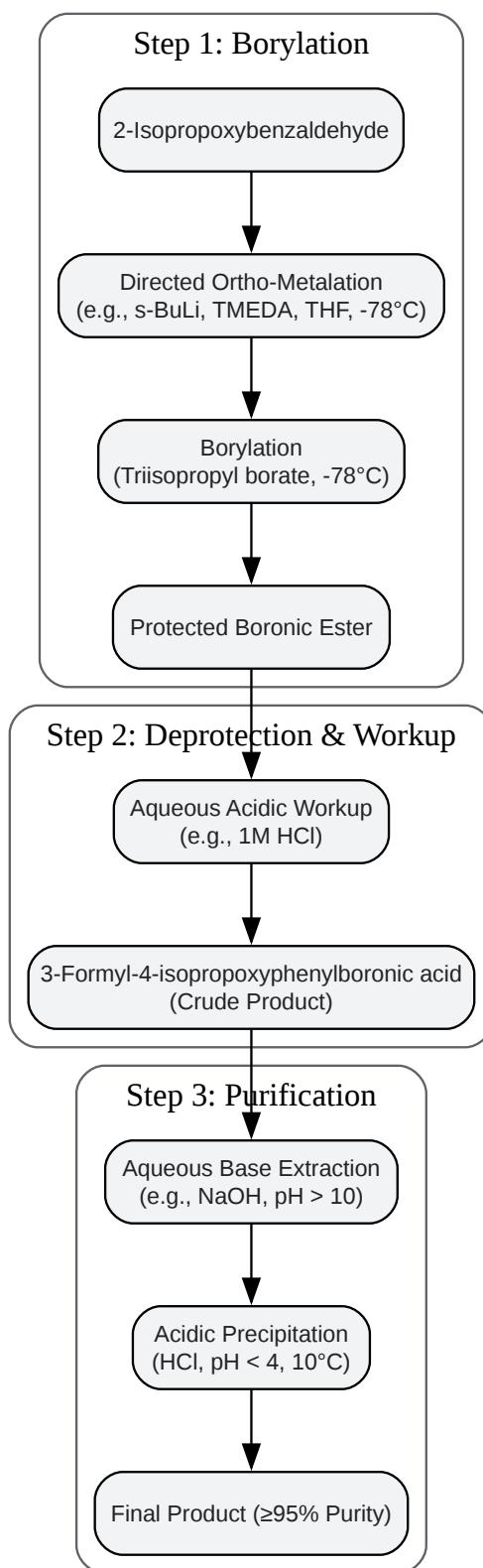
Physicochemical Properties and Characterization

The utility of **3-Formyl-4-isopropoxypyhenylboronic acid** as a synthetic intermediate is grounded in its distinct chemical and physical properties. The presence of three different functional groups dictates its reactivity, stability, and handling requirements.

Data Summary

Property	Value	Source
Molecular Weight	208.02 g/mol	[3] [4]
Chemical Formula	C ₁₀ H ₁₃ BO ₄	[3]
CAS Number	1072952-00-1	[3] [4]
Appearance	White to light yellow crystalline powder	N/A
Melting Point	98-102 °C	[3] [4]
SMILES	CC(C)Oc1ccc(cc1C=O)B(O)O	[3] [4]
InChI Key	MFWMHBLPARKSLU-UHFFFAOYSA-N	[3] [4]

Structural Insights for the Medicinal Chemist:


- Boronic Acid (-B(OH)₂): This is the primary reactive center for cross-coupling reactions. Boronic acids are valued for their stability, low toxicity, and predictable reactivity in forming C-C, C-N, and C-O bonds.[\[5\]](#) In drug design, the boronic acid group itself can act as a reversible covalent inhibitor of serine proteases, as seen in blockbuster drugs like Bortezomib.[\[5\]](#)[\[6\]](#)
- Formyl Group (-CHO): Positioned ortho to the boronic acid, the aldehyde is a versatile functional group for downstream modifications. It can undergo reductive amination to introduce amines, Wittig reactions to form alkenes, or oxidation to a carboxylic acid, providing numerous pathways to expand molecular diversity from a common intermediate. The electronic-withdrawing nature of the formyl group can also influence the rate of Suzuki coupling, sometimes accelerating hydrolytic deboronation, which necessitates careful reaction design.[\[7\]](#)
- Isopropoxy Group (-OCH(CH₃)₂): This group primarily modulates the molecule's physicochemical properties. It increases lipophilicity compared to a hydroxyl or methoxy equivalent, which can be critical for tuning a drug candidate's ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) profile. Its steric bulk can also direct the regioselectivity of subsequent reactions on the aromatic ring.

Synthesis and Purification Protocol

While numerous vendors supply this reagent, an in-house synthesis may be required for large-scale campaigns or analog preparation. The following protocol is a robust and logical approach based on established organometallic and formylation methodologies.[\[8\]](#)[\[9\]](#)

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

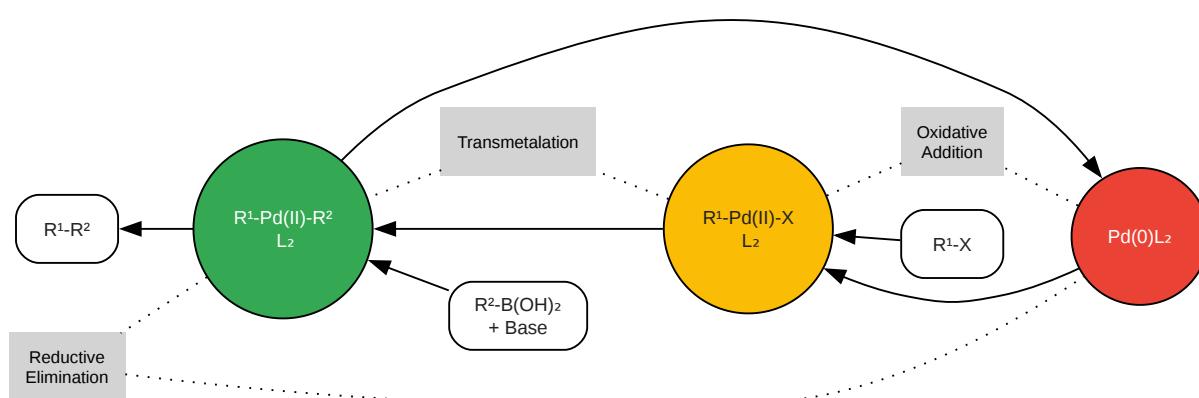
Caption: Synthetic workflow for **3-Formyl-4-isopropoxypyhenylboronic acid**.

Step-by-Step Methodology: Synthesis

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- Directed Ortho-Metalation: Add 2-isopropoxybenzaldehyde (1.0 eq.) to the cooled THF. To this solution, add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq.) followed by the slow, dropwise addition of sec-Butyllithium (s-BuLi, 1.1 eq.) while maintaining the temperature at -78 °C. Stir the resulting deep-colored solution for 2 hours.
 - Causality Explanation: The isopropoxy group is an effective ortho-directing group. The lithium-coordinating ability of TMEDA enhances the basicity of s-BuLi and stabilizes the resulting aryllithium intermediate, ensuring selective deprotonation at the position ortho to the isopropoxy group (C3).
- Borylation: Slowly add triisopropyl borate (1.5 eq.) to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
 - Causality Explanation: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic aryllithium intermediate. Using a trialkyl borate prevents over-addition.
- Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic (~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step-by-Step Methodology: Purification

Purification leverages the amphoteric nature of the boronic acid, a technique proven effective for formylphenylboronic acids.[\[10\]](#)


- Alkaline Dissolution: Suspend the crude product in water and cool to 10 °C. Add 10% aqueous sodium hydroxide (NaOH) dropwise until the solid dissolves and the pH is >10.

- Causality Explanation: The acidic boronic acid is deprotonated to form a water-soluble boronate salt, leaving non-acidic organic impurities behind.
- Extraction: Extract the aqueous phase with a non-polar solvent like methyl t-butyl ether (MTBE) to remove any remaining non-acidic impurities.
- Acidic Precipitation: Cool the aqueous layer to 10 °C and slowly add 10% HCl to precipitate the purified boronic acid. A pH of ~3-4 is typically optimal.
 - Causality Explanation: Re-protonation of the boronate salt regenerates the neutral, water-insoluble boronic acid, causing it to precipitate from the solution in high purity.
- Final Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum at 50 °C to yield the final product as a colorless solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/pseudohalide.[\[2\]](#)

Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adaptable for various aryl halides.[\[11\]](#)

- Reagent Preparation: In a microwave vial or Schlenk flask, combine **3-Formyl-4-isopropoxyphenylboronic acid** (1.2 eq.), the desired aryl halide (e.g., an aryl bromide, 1.0 eq.), and a base such as potassium carbonate (K_2CO_3 , 3.0 eq.).
 - Causality Explanation: An excess of the boronic acid is often used to drive the reaction to completion. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[\[12\]](#)
- Catalyst Addition: Add the palladium catalyst, for example, $Pd(PPh_3)_4$ (Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).
 - Causality Explanation: $Pd(0)$ is the active catalytic species that initiates the cycle via oxidative addition into the aryl halide C-X bond. Phosphine ligands stabilize the palladium center and modulate its reactivity.
- Solvent and Degassing: Add a solvent system, typically a mixture like dioxane and water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
 - Causality Explanation: The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate.[\[2\]](#) Degassing is critical to remove oxygen, which can oxidize and deactivate the $Pd(0)$ catalyst.
- Reaction: Heat the sealed reaction mixture to 85-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate to yield the crude biaryl product for further purification via column chromatography.

Strategic Value in Drug Discovery

The incorporation of boron-containing compounds, particularly boronic acids, into drug discovery pipelines has grown significantly since the approval of bortezomib.^[6] These compounds offer unique chemical properties that can be exploited for therapeutic benefit.^[5]

- Scaffold for Combinatorial Chemistry: **3-Formyl-4-isopropoxyphenylboronic acid** is an ideal starting point for building compound libraries. A diverse set of aryl halides can be coupled via the Suzuki reaction, and the resulting biaryl aldehydes can then be reacted with a library of amines (via reductive amination) to rapidly generate thousands of structurally complex and distinct molecules. This approach is highly efficient for lead discovery and optimization.
- Modulation of Physicochemical Properties: The success of a drug candidate is highly dependent on its ADMET profile. The isopropoxy group on this reagent provides a handle to increase lipophilicity and engage in specific hydrophobic interactions within a protein binding pocket. By synthesizing analogs with different alkoxy groups (methoxy, ethoxy, etc.), researchers can systematically probe and optimize properties like solubility, permeability, and metabolic stability, which are key tenets of modern drug design.^[13]
- Bioisostere and Covalent Warhead: The boronic acid group can act as a bioisostere for carboxylic acids or as a reversible covalent "warhead" that forms stable but reversible bonds with serine or threonine residues in enzyme active sites.^[14] This allows for the design of highly potent and selective inhibitors. The ability to introduce this functionality into a complex scaffold via the Suzuki reaction makes reagents like **3-Formyl-4-isopropoxyphenylboronic acid** particularly enabling.

Safety, Handling, and Storage

- Safety: This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

- Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to minimize potential degradation over time.[3][4]

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. (Conceptual basis, similar reactivity discussed in NIH link). [\[Link\]](#)
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. *Organic Chemistry Portal*. [\[Link\]](#)
- Suzuki reaction. *Wikipedia*. [\[Link\]](#)
- Process for preparing highly pure formylphenylboronic acids.
- Suzuki cross-coupling reaction. *YouTube - Chem Help ASAP*. [\[Link\]](#)
- Application of fSP3 towards Non-Systemic Drug Discovery. *Preprints.org*. [\[Link\]](#)
- Suzuki Coupling. *Organic Chemistry Portal*. [\[Link\]](#)
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 4-Formylphenylboronic acid. *Wikipedia*. [\[Link\]](#)
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [\[Link\]](#)
- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. *Drug Discovery & Development*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Formyl-4-isopropoxyphenylboronic acid = 95 1072952-00-1 [sigmaaldrich.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. preprints.org [preprints.org]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. [molecular weight and formula of 3-Formyl-4-isopropoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1368693#molecular-weight-and-formula-of-3-formyl-4-isopropoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com